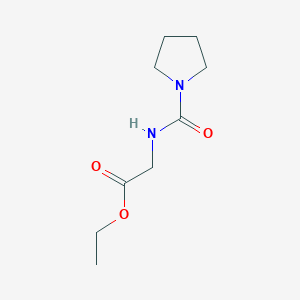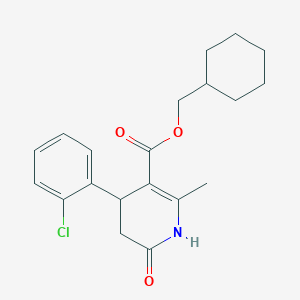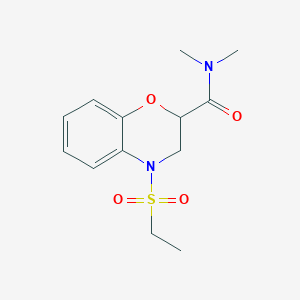
ethyl N-(1-pyrrolidinylcarbonyl)glycinate
描述
Ethyl N-(1-pyrrolidinylcarbonyl)glycinate, also known as EPCG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCG is a glycine derivative that belongs to the class of N-acyl amino acid derivatives.
科学研究应用
Ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in drug delivery systems and as a building block for the synthesis of novel compounds.
作用机制
The mechanism of action of ethyl N-(1-pyrrolidinylcarbonyl)glycinate is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have anti-viral activity against the influenza virus.
实验室实验的优点和局限性
One of the advantages of using ethyl N-(1-pyrrolidinylcarbonyl)glycinate in lab experiments is its high purity. This compound can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions.
未来方向
There are several future directions for the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate. One direction is the development of this compound-based drug delivery systems. This compound has been shown to have potential as a building block for the synthesis of novel compounds that can be used in drug delivery systems. Another direction is the study of this compound in combination with other compounds. This compound has been found to have synergistic effects when used in combination with other compounds, such as curcumin. Finally, the study of this compound in clinical trials is another future direction. This compound has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a glycine derivative that has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, its low solubility in water can make it difficult to use in experiments that require aqueous solutions. Further studies are needed to determine the full potential of this compound in various fields of scientific research.
属性
IUPAC Name |
ethyl 2-(pyrrolidine-1-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)7-10-9(13)11-5-3-4-6-11/h2-7H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFDZYEORHKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4849285.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849292.png)
![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4849298.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4849302.png)

![N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4849327.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4849331.png)
![1-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4849337.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4849351.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4849356.png)
![5-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849361.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849370.png)
![4-[(4-chloro-2-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4849377.png)

